molecular formula C18H21NO2 B2941084 N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide CAS No. 1396848-46-6

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide

Cat. No.: B2941084
CAS No.: 1396848-46-6
M. Wt: 283.371
InChI Key: KKVKJXUECDBNDA-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide is a benzamide derivative featuring a 2,5-dimethyl-substituted aromatic ring and a 3-hydroxy-3-phenylpropyl amine chain. The 3-hydroxy-3-phenylpropyl group may confer unique steric and electronic properties, influencing solubility, hydrogen bonding, and reactivity in comparison to analogs.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-8-9-14(2)16(12-13)18(21)19-11-10-17(20)15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKJXUECDBNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the carbonyl group.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and synthetic aspects of N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide with related benzamide derivatives:

Compound Name Amine Substituent Benzamide Substituents Key Functional Groups Synthesis Method (If Reported)
This compound 3-hydroxy-3-phenylpropyl 2,5-dimethyl Hydroxyl, phenyl, methyl Not explicitly reported in evidence
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl 3-methyl Hydroxyl, branched alkyl 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol
2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide 3-phenylpropyl Acetamide with phenyl Phenyl, hydroxyl Reduction of nitro precursor with Zn/HCl

Key Observations:

  • Substituent Positionality : The target compound’s 2,5-dimethylbenzamide differs from the 3-methyl substitution in , which may alter electronic effects (e.g., para-directing vs. meta-directing in electrophilic substitution).
  • Hydroxyl Group Placement : The 3-hydroxy group in the target’s propyl chain contrasts with the 2-hydroxy group in . This difference could impact hydrogen-bonding capacity and metal coordination (e.g., in catalysis).

Spectroscopic and Analytical Characterization

  • : The analog N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via ¹H NMR (δ 7.4–7.2 ppm for aromatic protons), ¹³C NMR, and X-ray crystallography, confirming its N,O-bidentate coordination capability .
  • : An HPLC method was developed for quantifying N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples , suggesting that similar benzamides are pharmacologically relevant and require robust analytical validation.
  • Target Compound : Hypothetical characterization would likely involve NMR to confirm methyl group positions (2,5 vs. 3) and mass spectrometry to verify molecular weight.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a hydroxyl group and a phenylpropyl side chain. Its molecular formula can be represented as C16_{16}H21_{21}NO, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.

Research has indicated that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer’s. For instance, related compounds have demonstrated IC50_{50} values in the low micromolar range against these enzymes, suggesting that modifications to the benzamide structure can enhance inhibitory potency .
  • Antioxidant Properties : The compound may also possess antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases. Studies have reported that certain derivatives exhibit significant antioxidant properties in DPPH assays, indicating potential neuroprotective effects .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways is another area where this compound may be active. In vitro studies have shown that similar compounds can suppress the NLRP3 inflammasome and NF-κB signaling pathways, leading to reduced release of pro-inflammatory cytokines in microglial cells .

Biological Activity Data

Activity Type IC50_{50} Value Reference
AChE Inhibition1.72 ± 0.15 μM
BChE Inhibition6.69 ± 0.28 μM
Antioxidant Activity (DPPH)16.15 ± 1.05 μM
Neuroprotection (BDNF/TrkB)Significant increase

Neuroprotective Effects

One notable study involved the evaluation of this compound's effects on memory impairment induced by scopolamine in animal models. The compound significantly improved memory performance in the Morris water maze test, correlating with increased levels of brain-derived neurotrophic factor (BDNF) and TrkB expression compared to control groups .

In Vitro Studies

In vitro assessments demonstrated that treatment with the compound led to a marked reduction in tau protein aggregation and amyloid-beta (Aβ) peptide aggregation, both hallmarks of Alzheimer’s pathology. These findings were supported by molecular docking studies that provided insights into the binding affinities and interactions at the molecular level .

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